6-Bromo-3-tert-butylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions may vary, but common reagents include brominating agents and tert-butyl substituents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: It can participate in radical reactions, which are useful for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound’s unique structural properties make it useful in material science and catalysis.
Mechanism of Action
The mechanism of action of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridine are known to inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Another derivative with potential biological activities.
Uniqueness
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the tert-butyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C11H13BrN2 |
---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
6-bromo-3-tert-butylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-6-13-10-5-4-8(12)7-14(9)10/h4-7H,1-3H3 |
InChI Key |
IZLCLSUHMSDRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
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